Methyl 4-[(2,2,2-trifluoroethyl)carbamoyl]benzoate
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Overview
Description
Methyl 4-[(2,2,2-trifluoroethyl)carbamoyl]benzoate is an organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by the presence of a trifluoroethyl group, which imparts unique chemical properties, making it valuable for specific reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(2,2,2-trifluoroethyl)carbamoyl]benzoate typically involves the reaction of 4-aminobenzoic acid with 2,2,2-trifluoroethyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale reactors and continuous flow systems are employed to maintain consistent reaction conditions and improve efficiency. The use of automated purification systems ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(2,2,2-trifluoroethyl)carbamoyl]benzoate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroethyl group can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form amines.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution Reactions: Reagents such as halogens or nucleophiles are used under conditions like elevated temperatures or the presence of catalysts.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Hydrolysis: Acidic or basic conditions are used to facilitate the hydrolysis reaction.
Major Products Formed
Substitution: Formation of substituted benzoates.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Hydrolysis: Formation of carboxylic acids and alcohols.
Scientific Research Applications
Methyl 4-[(2,2,2-trifluoroethyl)carbamoyl]benzoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its unique chemical properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with enhanced bioavailability and stability.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 4-[(2,2,2-trifluoroethyl)carbamoyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances the compound’s ability to form stable interactions with these targets, leading to inhibition or modulation of their activity. The pathways involved may include binding to active sites or altering the conformation of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(2,2,2-trifluoroethyl)carbamoyl]benzoate
- Methyl 4-[(2,2,2-trifluoroethyl)thio]benzoate
- Methyl 4-[(2,2,2-trifluoroethyl)oxy]benzoate
Uniqueness
Methyl 4-[(2,2,2-trifluoroethyl)carbamoyl]benzoate is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in applications requiring specific chemical interactions and stability under various conditions.
Properties
IUPAC Name |
methyl 4-(2,2,2-trifluoroethylcarbamoyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO3/c1-18-10(17)8-4-2-7(3-5-8)9(16)15-6-11(12,13)14/h2-5H,6H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJMWNIICMIAALM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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